ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate
Description
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate is a pyrimidine derivative featuring a trifluoromethyl-substituted pyridinyl moiety and an ethyl ester functional group. Its molecular formula is C₁₄H₁₁ClF₃N₃O₄, with a molecular weight of 377.71 g/mol (CAS: 477864-62-3) . This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity and functional versatility.
Properties
IUPAC Name |
ethyl 2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O4/c1-2-25-11(23)7-21-10(22)3-4-20(13(21)24)12-9(15)5-8(6-19-12)14(16,17)18/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIXYQZYFZWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by their assembly into the final compound. Key steps include:
Pyridine Ring Synthesis: : Chlorination and trifluoromethylation of a suitable pyridine precursor.
Pyrimidine Ring Synthesis: : Cyclization reactions involving suitable precursors to form the 2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl moiety.
Final Coupling: : Formation of the ethyl acetate ester linkage to connect the pyridine and pyrimidine rings.
Reaction conditions vary, but often involve the use of catalysts, controlled temperatures, and specific solvents to optimize yields and purity.
Industrial Production Methods
For industrial-scale production, optimization of each synthetic step is crucial. This typically involves:
High-throughput Screening: : Identifying optimal catalysts and reaction conditions.
Flow Chemistry: : Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: : Utilizing advanced chromatographic and crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate can undergo various types of reactions, including:
Substitution Reactions: : The chloro group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: : The compound can participate in redox reactions, altering the oxidation state of certain functional groups.
Ester Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing/Reducing Agents: : For redox reactions, commonly used agents include hydrogen peroxide (oxidizing) and sodium borohydride (reducing).
Acidic/Basic Catalysts: : For ester hydrolysis, hydrochloric acid (acidic) or sodium hydroxide (basic) can be used.
Major Products
Products of these reactions can vary widely based on the specific reagents and conditions used. For example:
Substitution: : Formation of derivatives with different substituents on the pyridine ring.
Redox: : Conversion to various oxidized or reduced forms, potentially altering biological activity.
Hydrolysis: : Breakdown into the corresponding acid and alcohol components.
Scientific Research Applications
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate has numerous applications across various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor.
Medicine: : Studied for its potential therapeutic effects, particularly in modulating enzymatic activity or receptor interactions.
Industry: : Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both pyridine and pyrimidine rings allows it to engage in various binding interactions, potentially affecting biological pathways. Detailed mechanistic studies often reveal its ability to inhibit certain enzymes, disrupt protein-protein interactions, or modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-{2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethanehydrazonoyl}-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
- Molecular Formula : C₁₄H₁₃ClF₃N₅O₂
- Molecular Weight : 375.74 g/mol (CAS: 321432-20-6)
- Key Differences: Replaces the ethyl ester with a hydrazonoyl group. Contains a dimethylpyrimidinedione core instead of a dioxo-dihydropyrimidinyl system.
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate
- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃
- Molecular Weight : 418.77 g/mol (CAS: 478063-75-1)
- Key Differences :
- Incorporates a 4-fluorobenzyl carbamoyl substituent.
- Larger molecular weight and higher lipophilicity (predicted density: 1.386 g/cm³ ).
- Implications : The fluorophenyl group could enhance blood-brain barrier penetration, making it relevant in CNS-targeted drug design.
Ethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-2,2-Difluoroacetate
- Molecular Formula: C₁₀H₇ClF₅NO₂
- Molecular Weight : 303.61 g/mol (CAS: 1431842-79-3)
- Key Differences :
- Features a geminal difluoroacetate group instead of the pyrimidinyl-dione system.
- Simplified structure with fewer heterocyclic rings.
Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Acetate
- Molecular Formula: C₉H₇ClF₃NO₂
- Molecular Weight : 253.61 g/mol (CAS: 885949-63-3)
- Key Differences :
- Methyl ester instead of ethyl ester, reducing steric bulk.
- Lacks the pyrimidinyl-dione moiety entirely.
- Implications : The smaller ester group may improve solubility but reduce bioavailability due to faster hydrolysis.
Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-5-Fluoropyrimidin-4-Yl)Thio)Acetate
- Molecular Formula : C₁₄H₁₀ClF₄N₃O₂S
- Molecular Weight : 395.8 g/mol (CAS: 1823182-35-9)
- Key Differences :
- Introduces a thioether linkage and a fluoropyrimidinyl group.
- Sulfur atom may influence redox properties.
- Implications : The thioether could enhance metal-binding capacity, relevant in catalysis or metalloenzyme inhibition.
Comparative Data Table
Biological Activity
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C13H14ClF3N2O3
- Molecular Weight : 338.71 g/mol
- CAS Number : 338406-77-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyridine and pyrimidine moieties suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar pyridine-based compounds have shown potent activity against Gram-positive bacteria and certain fungi. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group enhance the antimicrobial efficacy by increasing lipophilicity, which improves membrane permeability.
Table 1: Antimicrobial Activity Data
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Ethyl Compound X | 8 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Ethyl Compound Y | 0.125 | Methicillin-susceptible Staphylococcus aureus (MSSA) |
Cytotoxicity and Cancer Research
In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Studies show that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and transcription factors.
Case Study: Inhibition of Cancer Cell Growth
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be around 15 μM.
Future Directions and Research Opportunities
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.
- Synthetic Modifications : To enhance potency and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
